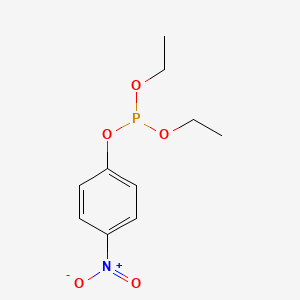

Diethyl 4-nitrophenyl phosphite

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl (4-nitrophenyl) phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-3-14-17(15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKQYNVGKXFSOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511173 | |

| Record name | Diethyl 4-nitrophenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085-40-1 | |

| Record name | Diethyl 4-nitrophenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 4 Nitrophenyl Phosphite

Distillation

For compounds that are thermally stable, vacuum distillation is an effective method for purification. Given that many organophosphorus compounds can be purified by distillation, this method is a viable option for Diethyl 4-nitrophenyl phosphite (B83602).

Procedure:

The crude product obtained after the initial work-up is transferred to a distillation flask. The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition. The fractions are collected at specific temperature and pressure ranges.

| Purification Parameter | Description |

| Apparatus | Standard vacuum distillation setup with a fractionating column. |

| Pressure | Typically in the range of 0.1 to 1 mmHg. |

| Temperature | The boiling point will depend on the applied pressure. |

| Fraction Collection | Fractions are collected based on the boiling point of the target compound. |

Column Chromatography

Flash column chromatography is a widely used technique for the purification of organic compounds. phenomenex.com It offers excellent separation of the desired product from byproducts and unreacted starting materials.

Procedure:

A slurry of silica (B1680970) gel in a non-polar solvent is packed into a glass column. The crude product is then loaded onto the top of the silica gel bed. A solvent system of increasing polarity is used to elute the compounds from the column. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the target compound.

| Chromatography Parameter | Description |

| Stationary Phase | Silica gel is the most common choice. phenomenex.com |

| Mobile Phase (Eluent) | A gradient of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) mixture, is typically used. For nonpolar compounds, a starting point could be 5% ethyl acetate in hexane, with the polarity gradually increasing. For more polar compounds, higher initial concentrations of ethyl acetate or the use of dichloromethane/methanol might be necessary. rochester.edu |

| Fraction Collection | Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product. |

The choice between distillation and chromatography depends on the thermal stability of Diethyl 4-nitrophenyl phosphite and the nature of the impurities present. In many cases, a combination of both techniques may be employed to achieve the highest purity.

Chemical Reactivity and Mechanistic Pathways of Diethyl 4 Nitrophenyl Phosphite

Nucleophilic Reactivity of Trivalent Phosphorus

The trivalent phosphorus atom in diethyl 4-nitrophenyl phosphite (B83602) possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the driving force behind many of its characteristic reactions.

Electrophilic Additions to the Phosphite Center

The lone pair of electrons on the phosphorus atom makes it susceptible to attack by various electrophiles. This fundamental reaction involves the formation of a new bond between the phosphorus atom and the electrophilic species, resulting in a phosphonium (B103445) intermediate. The reactivity of the phosphite in these additions is influenced by the electronic nature of the substituents. The two ethoxy groups are electron-donating, enhancing the nucleophilicity of the phosphorus atom. Conversely, the 4-nitrophenyl group is strongly electron-withdrawing, which tends to decrease the nucleophilicity of the phosphorus center compared to trialkyl phosphites.

A primary example of this reactivity is the reaction with alkyl halides (RX). The phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 fashion, displacing the halide and forming a phosphonium salt. nih.govcore.ac.uk

Reaction Scheme: Electrophilic Addition to Diethyl 4-nitrophenyl phosphite (EtO)₂P(O-C₆H₄-4-NO₂) + R-X → [(EtO)₂P⁺(R)(O-C₆H₄-4-NO₂)] X⁻

This initial electrophilic addition is a key step in several important transformations, including the well-known Michaelis-Arbuzov reaction.

Oxidative Transformations to Derived Organophosphorus Compounds

The trivalent phosphorus center of this compound is readily oxidized to the pentavalent state. This oxidation can be achieved using a variety of oxidizing agents, leading to the formation of the corresponding phosphate (B84403), diethyl 4-nitrophenyl phosphate (paraoxon). noaa.gov Common oxidizing agents include hydrogen peroxide, dinitrogen tetroxide, and even air (oxygen), although the latter often requires elevated temperatures or catalysts. nih.gov The oxidation transforms the geometry around the phosphorus atom from trigonal pyramidal to tetrahedral.

This transformation is not only a fundamental chemical property but also has biological significance, as the toxicity of many organophosphorus pesticides is dependent on their metabolic oxidation to the corresponding phosphates. nih.gov

| Phosphite Reactant | Oxidizing Agent | Product | Reference |

| Triethyl phosphite | Air | Triethyl phosphate | nih.gov |

| Trisubstituted phosphites | Dinitrogen tetroxide | Trisubstituted phosphates | nih.gov |

| Triethyl phosphite | Hydrogen peroxide/Organic peroxides | Triethyl phosphate | nih.gov |

Investigating Rearrangement Reactions (e.g., Arbuzov-type if applicable to the phosphite structure)

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate. nih.govorganic-chemistry.orgjk-sci.comwikipedia.org This reaction is initiated by the nucleophilic attack of the phosphite on the alkyl halide, forming a phosphonium salt intermediate as described in section 3.1.1. nih.govjk-sci.com The subsequent step involves the dealkylation of this intermediate by the displaced halide ion.

In the case of a mixed phosphite like this compound, the question arises as to which group will be cleaved from the phosphonium intermediate. The Arbuzov reaction typically involves the cleavage of an alkyl group rather than an aryl group. nih.gov Therefore, in the reaction with an alkyl halide (R'-X), the halide ion (X⁻) would preferentially attack one of the ethyl groups of the phosphonium intermediate, leading to the formation of diethyl 4-nitrophenyl phosphonate (B1237965) and an ethyl halide.

Reaction Scheme: Arbuzov-type Rearrangement [(EtO)₂P⁺(R')(O-C₆H₄-4-NO₂)] X⁻ → EtO(R')P(=O)(O-C₆H₄-4-NO₂) + EtX

The presence of the electron-withdrawing 4-nitrophenyl group can influence the rate of the initial nucleophilic attack, generally slowing it down compared to trialkyl phosphites. jk-sci.com However, the fundamental pathway of the Arbuzov reaction is expected to be applicable.

Cleavage Mechanisms Involving Phosphite Ester Linkages

The ester linkages in this compound, specifically the P-O-alkyl and P-O-aryl bonds, are susceptible to cleavage under various conditions, notably hydrolysis. The mechanism of cleavage can be influenced by factors such as the pH of the medium and the nature of the attacking nucleophile.

P-O-Alkyl Bond Cleavage Pathways

The P-O-C(ethyl) bonds can be cleaved under both acidic and basic conditions. In acidic hydrolysis, the reaction likely proceeds via protonation of one of the ester oxygen atoms, followed by nucleophilic attack of water on the phosphorus atom. The cleavage of the P-O-alkyl bond in the hydrolysis of phosphonates and related esters is a well-documented process. nih.gov

Under basic conditions, a hydroxide (B78521) ion can directly attack the phosphorus center. In the context of the Arbuzov reaction, the dealkylation step involves the nucleophilic attack of the halide ion on the carbon of an ethyl group, leading to P-O-alkyl bond cleavage. nih.govwikipedia.org

P-O-Aryl Bond Cleavage Pathways

The cleavage of the P-O-aryl bond is generally more difficult than the P-O-alkyl bond in nucleophilic substitution reactions at phosphorus. However, the presence of the electron-withdrawing nitro group on the phenyl ring makes the 4-nitrophenoxy group a better leaving group compared to an unsubstituted phenoxy group.

In nucleophilic substitution reactions involving related pentavalent phosphorus esters, such as diethyl 4-nitrophenyl phosphate (paraoxon), attack at the phosphorus center leading to P-OAr cleavage is a known pathway. researchgate.net It is plausible that under certain nucleophilic conditions, a similar cleavage could occur with the trivalent phosphite. The stability of the resulting 4-nitrophenoxide anion facilitates this process.

| Bond Type | Condition | Mechanistic Pathway | Reference |

| P-O-Alkyl | Acidic Hydrolysis | Protonation of ester oxygen followed by nucleophilic attack of water on phosphorus. | nih.gov |

| P-O-Alkyl | Arbuzov Reaction | Nucleophilic attack of halide on the alkyl carbon of the phosphonium intermediate. | nih.govwikipedia.org |

| P-O-Aryl | Nucleophilic Substitution | Direct nucleophilic attack on the phosphorus center, facilitated by a good leaving group. | researchgate.net |

Participation in Catalytic and Non-Catalytic Chemical Transformations

Investigations into the participation of this compound in chemical transformations have not yielded specific examples of its use in either catalytic or non-catalytic processes based on available research.

Role as a Phosphorylating Agent in Organic Synthesis

The function of this compound as a phosphorylating agent for the introduction of a phosphoryl group onto a substrate is not well-documented. Typically, phosphorylating agents are crucial in the synthesis of various biologically important molecules and intermediates. However, specific studies detailing the substrate scope, reaction conditions, and mechanistic details of phosphorylation reactions employing this compound are not present in the accessible scientific literature. General principles of phosphite chemistry suggest potential reactivity with nucleophiles, but concrete examples and dedicated studies for this particular compound are lacking.

Involvement in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry. While various phosphites have been successfully utilized in MCRs to generate diverse molecular scaffolds, there is no specific evidence in the researched literature of this compound being a component in such transformations. The development of novel MCRs often relies on the unique reactivity of each component; however, the potential of this compound in this area remains unexplored in the reviewed scientific papers.

Spectroscopic and Advanced Analytical Characterization of Diethyl 4 Nitrophenyl Phosphite

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise structure of Diethyl 4-nitrophenyl phosphite (B83602).

³¹P NMR Spectroscopy: The ³¹P NMR spectrum is the most definitive technique for identifying a phosphite. For Diethyl 4-nitrophenyl phosphite, a single resonance is expected. The chemical shift (δ) for trivalent phosphorus compounds like phosphites occurs in a distinct region, typically downfield from the common phosphoric acid standard. In contrast to phosphates, which appear in the upfield region (e.g., paraoxon (B1678428) at approximately -5 to -15 ppm), trialkyl and triaryl phosphites resonate at much lower field strengths. The δ for triaryl phosphites can be influenced by the electronic nature of the aryl substituents. Electron-withdrawing groups on the aromatic ring, such as the nitro group in the para position, tend to cause an upfield shift compared to unsubstituted aryl phosphites. tandfonline.comresearchgate.net For this compound, the ³¹P chemical shift is predicted to be in the range of +120 to +140 ppm.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the protons of the two ethyl groups. The aromatic protons would appear as a set of two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group would be expected to resonate at a lower field (more deshielded) than the protons meta to it. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the methyl (-CH₃) protons, and a triplet for the methyl protons, due to coupling with the methylene protons. Further coupling to the phosphorus atom (³JHP) would be observed, particularly for the methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the carbons of the 4-nitrophenyl ring and the ethyl groups. The carbon attached to the nitro group and the carbon attached to the phosphite oxygen would show characteristic downfield shifts. The presence of the electron-withdrawing nitro group would influence the chemical shifts of all aromatic carbons. The ethyl group carbons would appear in the upfield region. Data for analogous compounds like diethyl phosphite and dimethyl phosphite can provide reference points for the expected chemical shifts of the ethyl groups. chemicalbook.comchemicalbook.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ³¹P | +120 to +140 | Singlet | - | P(O-)₂ |

| ¹H | ~8.2 | Doublet | ~9.0 (³JHH) | Ar-H (ortho to NO₂) |

| ¹H | ~7.4 | Doublet | ~9.0 (³JHH) | Ar-H (meta to NO₂) |

| ¹H | ~4.1 | Quartet of doublets | ~7.0 (³JHH), ~8.0 (³JHP) | -OCH₂CH₃ |

| ¹H | ~1.3 | Triplet | ~7.0 (³JHH) | -OCH₂CH₃ |

| ¹³C | ~155 | Singlet | - | Ar-C (C-O) |

| ¹³C | ~145 | Singlet | - | Ar-C (C-NO₂) |

| ¹³C | ~125 | Singlet | - | Ar-C (CH ortho to NO₂) |

| ¹³C | ~120 | Singlet | - | Ar-C (CH meta to NO₂) |

| ¹³C | ~64 | Doublet | ~6.0 (²JCP) | -OCH₂CH₃ |

| ¹³C | ~16 | Doublet | ~6.0 (³JCP) | -OCH₂CH₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the nitro group (NO₂), the P-O-C linkages, and the aromatic C-H and C=C bonds. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. spectrabase.com The P-O-C stretching vibrations typically produce strong and broad absorptions in the fingerprint region, around 1030-1000 cm⁻¹ and 750 cm⁻¹. The aromatic C-H stretching would be observed above 3000 cm⁻¹, while the C=C stretching of the benzene ring would appear in the 1600-1450 cm⁻¹ region. The absence of a P=O stretching band (typically around 1250-1300 cm⁻¹) is a key feature that distinguishes it from its phosphate (B84403) analogue, paraoxon. osti.govresearchgate.netrsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group and the aromatic ring are expected to show strong Raman signals. The P-O-C symmetric stretching vibrations would also be Raman active.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Technique |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | IR, Raman |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Strong | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | IR, Raman |

| NO₂ Asymmetric Stretch | ~1520 | Strong | IR |

| NO₂ Symmetric Stretch | ~1345 | Strong | IR, Raman |

| P-O-C Stretch | 1030 - 1000 | Strong | IR |

| P-O-C Stretch | ~750 | Strong | IR |

| Aromatic C-H Bend (out-of-plane) | ~860 | Strong | IR |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of the molecule, which is invaluable for its identification.

Molecular Ion: In an electron ionization (EI) mass spectrum, this compound (C₁₀H₁₄NO₅P) would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 259.19 g/mol . chromatographyonline.com

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways. libretexts.orgchemguide.co.uk Cleavage of the P-O bond is a common fragmentation route for organophosphorus esters. Loss of the ethoxy group (-OCH₂CH₃) or the 4-nitrophenoxy group (-OC₆H₄NO₂) would lead to significant fragment ions. The presence of the nitroaromatic moiety would also lead to characteristic fragments, such as the nitrophenoxy cation (m/z 139) or further fragmentation of the aromatic ring. The fragmentation pattern would be significantly different from that of its phosphate isomer, paraoxon, which would show fragments arising from a pentavalent phosphorus center.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Analysis Conditions: A GC system equipped with a flame ionization detector (FID) or a more selective detector like a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) would be appropriate. For structural confirmation, coupling the GC to a mass spectrometer (GC-MS) is the method of choice. cromlab-instruments.esrcaap.ptnih.govoup.com The choice of the capillary column is crucial for achieving good separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used for the analysis of organophosphorus compounds. cromlab-instruments.es

Purity Assessment: By analyzing a sample of this compound by GC, the presence of any volatile impurities can be detected as separate peaks in the chromatogram. The peak area percentage can be used to estimate the purity of the compound.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is a versatile technique that can be used for the analysis of this compound, especially if the compound exhibits thermal lability or is part of a complex mixture.

Separation and Quantification: Reversed-phase HPLC (RP-HPLC) with a C18 column is a common method for the separation of moderately polar organic compounds. chromatographyonline.comnih.govresearchgate.net A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water or a buffer would be used for elution. Detection can be achieved using a UV detector, as the 4-nitrophenyl group provides a strong chromophore. The wavelength of maximum absorbance for the 4-nitrophenyl group is typically in the range of 270-320 nm. nih.govumn.edu

Method Validation: A validated HPLC method can be used for the accurate quantification of this compound in various samples. This involves establishing linearity, accuracy, precision, and limits of detection and quantification.

Table 3: General Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Expected Retention Behavior |

|---|---|---|---|---|

| GC | Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | Helium or Nitrogen | FID, FPD, NPD, MS | Retention time dependent on volatility and column temperature program. |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV (270-320 nm) | Retention time dependent on mobile phase composition and flow rate. |

Theoretical and Computational Investigations on Diethyl 4 Nitrophenyl Phosphite

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For diethyl 4-nitrophenyl phosphite (B83602), these methods can elucidate the distribution of electrons and the nature of its chemical bonds, which are key determinants of its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity. youtube.comirjweb.com

For phosphite esters, the HOMO is typically associated with the lone pair of electrons on the phosphorus atom, making it the primary site for electrophilic attack. The LUMO, conversely, is often distributed over the phosphorus atom and its substituents. In the case of diethyl 4-nitrophenyl phosphite, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to lower the energy of the LUMO, making the molecule a better electron acceptor compared to simple alkyl phosphites.

Table 1: Representative Frontier Orbital Energies of an Analogous Phosphite Ester

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Tris(trimethylsilyl)phosphite (TMSPi) | - | - | - |

Note: Specific energy values for TMSPi from the cited source were not provided in the abstract, but the study highlighted their importance in understanding electrolyte behavior. researchgate.net

Theoretical studies on other organic molecules with nitro-aromatic groups have shown that the nitro group significantly influences the frontier orbitals, often leading to a smaller HOMO-LUMO gap and increased reactivity. acs.org

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. nih.gov

For this compound, the ESP map would be expected to show a region of negative potential around the oxygen atoms of the nitro group and the ester linkages, indicating their nucleophilic character. The phosphorus atom, bonded to three electronegative oxygen atoms, would likely exhibit a positive potential, marking it as a primary electrophilic center. The hydrogen atoms of the ethyl groups would also show positive potential.

Studies on related organophosphorus compounds, such as tri-n-butyl phosphate (B84403) (TNBP), have utilized ESP maps to understand their decomposition mechanisms under the influence of electric fields. acs.orgnih.gov These studies confirm that the charge distribution, and thus the reactivity, can be significantly influenced by the molecular environment.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

The hydrolysis of phosphite esters is a reaction of significant interest. Computational studies on the hydrolysis of alkyl and aryl phosphites have explored various potential pathways under acidic, basic, and neutral conditions. winona.edu These studies typically involve modeling the reactants, intermediates, and products to determine the thermodynamic favorability of each pathway.

For this compound, the p-nitrophenyl group is a good leaving group due to the electron-withdrawing nature of the nitro substituent, which can stabilize the resulting phenoxide anion. This would likely lower the activation energy for the hydrolysis reaction compared to phosphites with less effective leaving groups.

Computational studies can model the transition states of these reactions, providing insights into their feasibility and selectivity. For instance, the reaction of dialkyl phosphites with α-oxophosphonates has been shown by DFT calculations to be influenced by the nature of the substituents and the catalyst. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations provide a means to explore the potential energy surface and dynamic behavior of molecules like this compound.

Conformational analysis of related organophosphorus compounds, such as N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides, has revealed the existence of multiple stable conformers in the gas phase. acs.org The relative populations of these conformers can be influenced by solvent polarity. For this compound, rotations around the P-O and C-O bonds would give rise to various conformers with different energies and dipole moments.

Molecular dynamics simulations can be used to study the dynamic behavior of the molecule in a solvent, providing insights into its flexibility and the time-averaged distribution of its conformers. acs.org While specific MD simulations for this compound are not available, studies on similar molecules, like diethyl 4-methylbenzylphosphonate in the active site of phosphotriesterase, have been performed to understand substrate binding and enzyme mechanism. nih.gov Such studies highlight the importance of conformational flexibility in molecular interactions.

Research Applications and Advanced Materials Science Involving Diethyl 4 Nitrophenyl Phosphite

Role as a Reagent in Organic Synthesis

The utility of diethyl 4-nitrophenyl phosphite (B83602) in synthetic protocols stems from its ability to act as both a phosphitylating agent and a reducing agent, participating in reactions that form new carbon-phosphorus bonds or remove oxygen atoms from various functional groups.

The formation of a direct carbon-phosphorus (C-P) bond is fundamental to the synthesis of a vast array of organophosphorus compounds, including phosphonates, phosphinates, and phosphine (B1218219) oxides. The primary pathway for converting phosphites to phosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.org This reaction classically involves the SN2 attack of the nucleophilic phosphorus atom of a trialkyl phosphite on an alkyl halide. wikipedia.orgyoutube.com This initial step forms a phosphonium (B103445) salt intermediate. Subsequently, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium salt, displacing the phosphorus ester and yielding a dialkyl alkylphosphonate. wikipedia.org

While triethyl phosphite is a common substrate for this transformation, the reactivity of diethyl 4-nitrophenyl phosphite is modulated by its unique structure. The electron-withdrawing nature of the 4-nitrophenyl group decreases the nucleophilicity of the phosphorus atom compared to trialkyl phosphites, which may necessitate more forcing reaction conditions. However, the 4-nitrophenoxide is an excellent leaving group, a property that can be exploited in alternative C-P bond-forming strategies.

Table 1: The General Michaelis-Arbuzov Reaction

| Reactants | Product | Reaction Type | Key Features |

| Trialkyl Phosphite + Alkyl Halide | Dialkyl Alkylphosphonate | C-P Bond Formation | Forms a stable P(V)=O bond. |

| Phosphonite + Alkyl Halide | Phosphinate | C-P Bond Formation | Creates one C-P bond. |

| Phosphinite + Alkyl Halide | Phosphine Oxide | C-P Bond Formation | Creates one C-P bond. |

This table illustrates the general scope of the Michaelis-Arbuzov reaction for forming various C-P bonds from P(III) esters. wikipedia.org

Trivalent phosphorus compounds are widely recognized for their oxophilicity and are frequently used as stoichiometric deoxygenating agents in organic synthesis. In these reactions, the P(III) center is oxidized to a pentavalent P(V) species, typically forming a stable phosphoryl (P=O) group. A notable application of this reactivity is the deoxygenation of nitro compounds. For instance, triethyl phosphite has been shown to deoxygenate substituted 2-nitrophenyl phenyl sulphides, leading to cyclization and the formation of phenothiazine (B1677639) derivatives. rsc.orgrsc.org This type of reaction proceeds via a proposed nitrene intermediate, which is generated by the abstraction of oxygen atoms from the nitro group by the phosphite. rsc.org

This compound is expected to undergo analogous transformations, serving as the oxygen acceptor. The reaction would yield diethyl 4-nitrophenyl phosphate (B84403) as the oxidized phosphorus byproduct. This capability makes it a potential tool for synthesizing heterocyclic structures from appropriately substituted nitroarenes.

Table 2: Example of Deoxygenation of a Nitroarene by a Phosphite Reagent

| Substrate | P(III) Reagent | Product(s) | Byproduct | Reference |

| 4-Methyl-2-nitrophenyl phenyl sulphide | Triethyl phosphite | 2-Methylphenothiazine | Triethyl phosphate | rsc.org |

| 4-Chlorophenyl 2-nitrophenyl sulphide | Triethyl phosphite | 3-Chlorophenothiazine | Triethyl phosphate | rsc.org |

This table provides examples of deoxygenation-cyclization reactions of nitroarenes mediated by a P(III) reagent.

Precursor to Functionalized Organophosphorus Compounds

Beyond its direct use as a reagent, this compound serves as a valuable starting material for accessing more complex, functionalized organophosphorus molecules, including important phosphates, phosphonates, and specialized ligands.

The P(III) center of this compound is readily oxidized to a P(V) state, yielding the corresponding phosphate ester, diethyl 4-nitrophenyl phosphate. This compound, also known as paraoxon (B1678428), is a well-studied organophosphate. noaa.govsigmaaldrich.com The oxidation can be achieved using various standard oxidizing agents. Furthermore, this transformation is the inherent outcome of deoxygenation reactions where the phosphite acts as an oxygen atom acceptor. rsc.orgrsc.org In biochemical studies, the analogous P(V) phosphate is formed via metabolic oxidation of the phosphorothionate (parathion). nih.govcore.ac.uk

Conversion to phosphonates is achieved through C-P bond-forming reactions like the Michaelis-Arbuzov reaction, as discussed in section 6.1.1. This pathway converts the starting phosphite into a phosphonate (B1237965), which incorporates a new, direct linkage between phosphorus and a carbon atom. nih.gov

Table 3: Properties of Diethyl 4-nitrophenyl phosphate (Paraoxon)

| Property | Value |

| Chemical Formula | C₁₀H₁₄NO₆P |

| Molar Mass | 275.20 g/mol |

| Appearance | Liquid |

| CAS Number | 311-45-5 |

| Synonyms | Paraoxon, Diethyl p-nitrophenyl phosphate |

This table summarizes key properties of the direct oxidation product of this compound. sigmaaldrich.com

Phosphites are a prominent class of ligands in homogeneous catalysis, valued for their strong π-acceptor properties and sterically tunable nature. tcichemicals.com They are used in a variety of catalytic processes, including hydroformylation and hydrocyanation. The electronic properties of a phosphite ligand can be finely adjusted by modifying its substituents.

While specific applications of this compound as a ligand are not widely documented, its structure suggests significant potential. The potent electron-withdrawing effect of the 4-nitrophenyl group would render it a strong π-acceptor ligand, capable of stabilizing electron-rich, low-valent metal centers. This characteristic could be exploited in the design of catalysts for specific transformations. Furthermore, the 4-nitrophenoxide unit can function as a leaving group in reactions with coordinated phosphites, as seen in the formation of the Klaui ligand, suggesting a pathway for synthesizing novel, functionalized phosphorus-based ligands. wikipedia.org

Potential in Polymer Chemistry and Specialty Chemical Development

Organophosphorus compounds are integral to the development of advanced polymers and specialty chemicals, particularly as flame retardants. The phosphorus-carbon bond is a key feature in many modern flame-retardant additives. For example, phosphonates synthesized via the Arbuzov reaction using reagents like triethyl phosphite and allyl bromide have been incorporated into polymer backbones to enhance their fire resistance. mdpi.com

Although direct polymerization or application of this compound in polymers is not extensively reported, it represents a potential precursor for such materials. It could be used to synthesize phosphonate monomers through the Michaelis-Arbuzov reaction, which could then be polymerized. nih.govmdpi.com Alternatively, it could be used to introduce phosphorus-containing moieties into existing polymer backbones. The presence of the nitrophenyl group could impart specific properties, such as altered thermal stability, polarity, or even serve as a handle for further chemical modification, opening avenues for the development of new specialty polymers and functional materials.

Incorporation into Polymeric Systems for Enhanced Properties

There is no available scientific literature or research data describing the incorporation of this compound into polymeric systems for the purpose of enhancing material properties.

Use in the Synthesis of Flame Retardants or Stabilizers

There is no available scientific literature or research data detailing the use of this compound as a precursor or direct component in the synthesis of flame retardants or polymer stabilizers. The general class of organophosphorus compounds is widely used for this purpose, but specific studies on this particular molecule are absent from the reviewed sources.

Environmental Disposition and Academic Assessment of Diethyl 4 Nitrophenyl Phosphite

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation, driven by chemical and physical processes, is a critical factor in the persistence of organic compounds in the environment. For organophosphorus compounds, hydrolysis and photolysis are the primary abiotic degradation routes. geoscienceworld.org

Hydrolytic Stability under Varying Environmental pH Conditions

The hydrolysis of organophosphorus esters is a key degradation pathway, with the rate of this reaction being highly dependent on pH. nih.gov Generally, the hydrolysis of phosphite (B83602) esters can occur through cleavage of either the P-O or C-O bond, with the former being more common under both acidic and basic conditions. nih.gov

While no specific data exists for Diethyl 4-nitrophenyl phosphite, studies on other organophosphorus compounds demonstrate that hydrolysis rates can vary significantly with pH. For instance, the hydrolysis half-life of some organophosphate pesticides can increase from days in neutral conditions to a year at a pH of 6 and a temperature of 5°C, indicating a potential for persistence in certain environmental compartments. geoscienceworld.org The presence of the nitro group on the phenyl ring would likely influence the electronic properties of the ester linkages, potentially affecting the rate of hydrolysis.

Photochemical Degradation Studies under Simulated Environmental Conditions

Photochemical transformation, or photolysis, is another significant abiotic degradation pathway for organophosphorus pesticides in aquatic environments. nih.gov This process involves the degradation of a chemical due to the absorption of light energy. The rate and products of photolysis can be influenced by the presence of other substances in the water, such as natural organic matter, which can act as photosensitizers or light filters. nih.gov

Studies on various organophosphorus pesticides have shown that photochemical degradation can lead to the formation of several transformation products through oxidation and photohydrolysis. acs.org For example, research on other organophosphorus insecticides has identified photoproducts resulting from cleavage of the ester bonds. nih.gov Without specific experimental data for this compound, its susceptibility to photochemical degradation and the resulting byproducts remain unknown.

Biotic Transformation Mechanisms in Ecological Systems

Biotic degradation, mediated by microorganisms, is a fundamental process in the detoxification and removal of organophosphorus compounds from the environment. oup.com

Enzymatic Degradation in Microorganisms and Biological Systems

Microorganisms have evolved a diverse range of enzymes capable of degrading organophosphorus compounds. nih.govissas.ac.cn The primary enzymatic reaction involved in the detoxification of many organophosphorus pesticides is hydrolysis, often catalyzed by enzymes such as phosphotriesterases. oup.comnih.gov These enzymes cleave the ester bonds, leading to less toxic products. researchgate.net

The ability of microorganisms to degrade these compounds can be influenced by various factors, including the availability of other nutrients. For example, phosphorus deficiency has been shown to promote the hydrolysis of organophosphate esters in plants through the increased production of acid phosphatases. acs.orgnih.gov While no studies have specifically investigated the enzymatic degradation of this compound, it is plausible that microbial enzymes could play a role in its transformation in the environment.

Microbial Transformation Pathways and Metabolite Identification

The microbial degradation of organophosphorus compounds can proceed through various pathways, leading to a range of metabolites. nih.gov The initial step often involves the hydrolysis of the ester linkage, releasing the alcohol or phenol (B47542) moiety. For a compound like this compound, this would likely result in the formation of 4-nitrophenol (B140041) and diethyl phosphite.

Further microbial metabolism could then degrade these initial products. For instance, 4-nitrophenol is a known environmental contaminant that can be mineralized by various microorganisms. The specific metabolic pathways and the identity of subsequent metabolites for this compound have not been documented.

Method Development for Environmental Monitoring and Trace Analysis

The detection and quantification of organophosphorus compounds in environmental samples are crucial for assessing their environmental fate and potential risks. A variety of analytical techniques are employed for this purpose.

Commonly used methods for the analysis of organophosphorus pesticides in environmental matrices like soil and water include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for sensitive and specific detection. nih.govnih.govtandfonline.com Sample preparation is a critical step to isolate and preconcentrate the target analytes from the complex environmental matrix. tandfonline.comresearchgate.net Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used. researchgate.net

While no analytical methods have been specifically developed and validated for this compound, the general methodologies used for other organophosphorus compounds could likely be adapted. However, this would require the synthesis of an analytical standard and rigorous method development and validation to ensure accuracy and reliability.

Future Directions and Emerging Research Avenues for Diethyl 4 Nitrophenyl Phosphite

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of phosphite (B83602) esters often relies on reagents like phosphorus trichloride, which poses significant handling and environmental challenges. wikipedia.org Future research must pivot towards greener and more sustainable methods for producing Diethyl 4-nitrophenyl phosphite, aligning with the principles of green chemistry. rsc.orgrsc.org

Key research objectives should include:

Atom-Efficient Catalysis: Moving away from stoichiometric reagents to catalytic systems that maximize atom economy. This includes exploring earth-abundant metal catalysts or organocatalysts for the phosphitylation of 4-nitrophenol (B140041) with a diethyl phosphite precursor. huarenscience.commdpi.com

Renewable Feedstocks: Investigating the use of bio-based starting materials for the ethanol (B145695) and potentially the 4-nitrophenol moieties. This aligns with global efforts to reduce reliance on finite fossil fuel resources. huarenscience.com

Alternative Energy Sources: Employing microwave irradiation or electrochemical synthesis could offer pathways with reduced energy consumption, milder reaction conditions, and shorter reaction times compared to conventional thermal methods. rsc.orgrsc.org

Solvent-Free and Mechanochemical Methods: A significant advancement would be the development of solvent-free synthetic protocols. Mechanochemistry, which uses mechanical force to drive reactions, has been successfully used to produce phosphite from condensed phosphates and could be adapted for ester synthesis, completely eliminating the need for hazardous solvents. acs.orgnih.gov

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Principles | Potential Advantages | Research Focus |

| Catalytic Phosphitylation | Atom Economy, Catalysis | Reduced waste, lower energy input, high selectivity. | Development of efficient catalysts (e.g., iron or copper-based). huarenscience.com |

| Electrochemical Synthesis | Energy Efficiency | Mild conditions, high control over reaction potential. rsc.org | Optimization of electrode materials and reaction conditions. |

| Mechanochemistry | Waste Prevention, Safer Solvents | Solvent-free, reduced energy consumption, novel reactivity. acs.org | Adapting protocols from inorganic phosphite synthesis to esters. |

| Bio-based Feedstocks | Use of Renewable Feedstocks | Reduced carbon footprint, improved sustainability profile. huarenscience.com | Sourcing and conversion of biomass into necessary chemical precursors. |

Exploration of Underutilized Reactivity Modes and Selective Transformations

The P(III) center in this compound is the focal point for its chemical reactivity, most notably its susceptibility to oxidation to the corresponding P(V) phosphate (B84403). nih.govwikipedia.org While this is a foundational reaction, future research can delve into more nuanced and selective transformations.

Controlled Oxidation: Developing catalytic systems for the selective oxidation of the phosphite using green oxidants like molecular oxygen or hydrogen peroxide. This could be valuable for the on-demand generation of the corresponding phosphate.

Michaelis-Arbuzov and Perkow Reactions: While classic in organophosphorus chemistry, the application of these reactions to a substrate like this compound is not fully explored. Investigating its reaction with various electrophiles could yield novel phosphonate (B1237965) structures with unique electronic properties conferred by the nitrophenyl group. wikipedia.org

Radical Chemistry: The involvement of phosphorus-centered radicals in synthetic transformations is a growing field. Probing the generation and reactivity of radicals derived from this compound could open pathways to new P-C or P-heteroatom bond formations. nih.gov

Reductive Transformations: A highly challenging but valuable research direction is the selective reduction of the corresponding phosphate back to the phosphite. Success in this area would be a significant step towards a circular lifecycle for the compound, transforming a degradation product back into a useful starting material. researchgate.netnii.ac.jp

Integration into Green Chemistry Processes and Circular Economy Models

Beyond its synthesis, the entire lifecycle of this compound should be considered through the lens of sustainability. This involves designing the molecule for purpose while minimizing its environmental impact and maximizing resource efficiency. dkshdiscover.comcefic.org

Design for Degradation: A key principle of green chemistry is designing chemical products that break down into innocuous substances after their use. rsc.org Future work could involve modifying the phosphite structure to enhance its biodegradability or chem-degradability, preventing persistence in the environment.

Phosphorus Recovery and Recycling: Phosphorus is a finite and critical resource. researchgate.netktu.lt Integrating this compound into a circular economy for phosphorus involves developing processes to recover the phosphorus atom from waste streams after the molecule's use. This could involve chemical recycling where the compound is broken down and the phosphorus is reclaimed for use in new fertilizers or chemicals. copernicus.orgciexsummit.comostara.com

Applications in Sustainable Technologies: Research could focus on applications that contribute to sustainability goals. For example, aryl phosphites are used as stabilizers in polymers like PVC. wikipedia.org Investigating the efficacy of this compound in enhancing the durability and recyclability of plastics would be a valuable contribution to the circular economy of materials.

Advanced Spectroscopic and Mechanistic Probes for Reaction Monitoring and Understanding

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and controlling reactivity. Modern analytical techniques offer powerful tools for probing the intricate details of reactions involving this compound.

Real-Time Reaction Monitoring with 31P NMR: Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is an exceptionally powerful and selective technique for studying organophosphorus compounds. consensus.appresearchgate.net Future studies should employ real-time 31P NMR to monitor the kinetics of the synthesis and subsequent reactions of this compound. youtube.commagritek.comnih.gov This allows for precise determination of reaction endpoints, identification of intermediates, and quantification of impurities.

Mechanistic Elucidation with Isotopic Labeling: The use of stable isotopes, such as Deuterium (2H), Carbon-13 (13C), and Oxygen-18 (18O), can provide unambiguous insights into bond-forming and bond-breaking steps in a reaction mechanism. For instance, isotopic labeling could clarify the pathways in novel synthetic routes. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and rationalize observed reactivity and selectivity. researchgate.net Combining experimental data with computational modeling provides a comprehensive understanding of the molecule's chemical behavior.

The table below summarizes key analytical techniques and their potential applications in studying this compound.

| Technique | Application | Information Gained | Reference |

| 31P NMR Spectroscopy | Real-time reaction monitoring, Purity analysis | Reaction kinetics, intermediate identification, product quantification, impurity profiling. | consensus.appmagritek.comnih.gov |

| Isotopic Labeling | Mechanistic studies | Elucidation of reaction pathways, identification of bond cleavage sites. | acs.org |

| DFT Calculations | Computational modeling | Reaction energy profiles, transition state geometries, electronic structure analysis. | researchgate.net |

| Mass Spectrometry | Product and intermediate identification | Molecular weight confirmation, structural fragment analysis. |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for sustainable chemical synthesis and innovation.

Q & A

Q. What synthetic methods are recommended for preparing diethyl 4-nitrophenyl phosphite, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution reactions between phosphorus trichloride and anhydrous ethanol, followed by reaction with 4-nitrophenol. Solvent-free conditions in specialized glass apparatus are reported to enhance yield and reduce byproducts. Purification techniques include vacuum distillation to isolate the product and chromatography (e.g., silica gel) to remove unreacted phenol or phosphite intermediates. Monitoring reaction progress via <sup>31</sup>P NMR is critical to confirm the formation of the phosphite ester .

Q. Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

- <sup>1</sup>H and <sup>31</sup>P NMR spectroscopy : To confirm the absence of hydrolyzed byproducts (e.g., phosphoric acid) and verify the ester structure.

- FT-IR spectroscopy : Detection of P-O-C (1030–1080 cm⁻¹) and aromatic C-NO₂ (1520–1350 cm⁻¹) stretches.

- Mass spectrometry (EI or ESI) : To validate molecular weight and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and P .

Advanced Research Questions

Q. How does the 4-nitrophenyl group influence the reactivity of diethyl aryl phosphites in nucleophilic substitution reactions?

The electron-withdrawing nitro group enhances the electrophilicity of the phosphorus center, accelerating reactions with nucleophiles (e.g., alcohols, amines). Comparative studies with non-substituted aryl phosphites show lower activation energy for 4-nitrophenyl derivatives, as confirmed by kinetic assays using UV-Vis spectroscopy. However, steric hindrance from the nitro group may reduce accessibility in bulky catalytic systems, necessitating optimization of reaction conditions .

Q. What role does this compound play in transition-metal-catalyzed cross-coupling reactions?

Diethyl phosphite derivatives act as ligands in nickel- or palladium-based catalytic systems, facilitating C-C bond formation. For example, in the nickel chloride–diethyl phosphite system, the phosphite stabilizes the metal center and modulates electron density, enhancing coupling efficiency between arylzinc halides and aryl bromides. Optimization studies recommend a 8:1 THF/N-ethylpyrrolidinone solvent mixture to balance ligand coordination and catalytic activity .

Q. What are the thermal stability and decomposition pathways of this compound under experimental conditions?

Phosphite esters undergo exothermic decomposition at elevated temperatures (>150°C), releasing toxic gases (e.g., NO₂, phosphorus oxides). Adiabatic calorimetry reveals a time-to-maximum decomposition rate of 6–11 hours at 100–110°C. Safety protocols recommend avoiding steam heating and implementing temperature-controlled environments (<80°C). Decomposition products can be analyzed via GC-MS or <sup>31</sup>P NMR to identify intermediates like phosphonic acids .

Q. How can stereochemical outcomes be analyzed in reactions involving this compound?

Enzymatic or catalytic reactions involving chiral phosphorus centers require stereochemical validation. For example, phosphotriesterases hydrolyze phosphate esters with inversion of configuration (via in-line displacement), as shown in <sup>18</sup>O isotopic labeling studies. For phosphites, analogous stereochemical analysis can employ chiral HPLC or X-ray crystallography of resolved intermediates (e.g., diastereomeric salts) .

Methodological Considerations

- Contradiction Note : Evidence on phosphate esters (e.g., paraoxon) may not directly apply to phosphite derivatives but provides mechanistic parallels for reactivity studies .

- Safety Emphasis : Thermal hazards and decomposition byproducts necessitate rigorous safety measures, including fume hoods and emergency cooling systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.